6α-isovaleryloxy-Britannilactone

Chinese Name
6α-异戊酰基-旋覆花内酯
English Name
6α-isovaleryloxy-Britannilactone
标识符
CAS No.
1259933-04-4
Molecular Formula
C20H30O5
Molecular Weight
350.4550
Druglikeness Data
Druglikeness Data
78 parameters, 11 categories · Click card to view detailed data
33%
26/78 druglikeness.fields
druglikeness.dataCompleteness
druglikeness.filled26
druglikeness.missing52
druglikeness.gapCategories
Solubility 0%Metabolic Stability 0%Absorption 33%
druglikeness.suggestPriority
Showing all 11 categories
MW
MW
350.4550
druglikeness.valid
TPSA
TPSA
72.8300
druglikeness.valid
pKa_acidic
pKa_acidic
-
pKa_basic
pKa_basic
-
LogP
LogP
3.2352
druglikeness.valid
LogD
LogD
3.2358
druglikeness.valid
HBA
HBA
-
water_solubility
water_solubility
0.1012
druglikeness.valid
gastric_fluid_solubility
gastric_fluid_solubility
-
intestinal_fluid_solubility
intestinal_fluid_solubility
-
solubility_ph_2
solubility_ph_2
-
solubility_ph_7_4
solubility_ph_7_4
-
Caco2_permeability
Caco2_permeability
7.3692
druglikeness.valid
MDCK_permeability
MDCK_permeability
-
BBB_permeability
BBB_permeability
高
druglikeness.valid
corneal_permeability
corneal_permeability
-
HIA
HIA
-
bioavailability
bioavailability
-
PPB
PPB
76.7959
druglikeness.valid
VD
VD
-
tissue_distribution
tissue_distribution
-
blood_brain_barrier
blood_brain_barrier
-
placental_barrier
placental_barrier
-
milk_secretion
milk_secretion
-
liver_microsome_stability
liver_microsome_stability
-
plasma_stability
plasma_stability
-
half_life
half_life
-
CYP1A2_substrate
CYP1A2_substrate
-
CYP1A2_inhibitor
CYP1A2_inhibitor
-
CYP2C9_substrate
CYP2C9_substrate
-
CYP2C9_inhibitor
CYP2C9_inhibitor
-
CYP2C19_substrate
CYP2C19_substrate
-
CYP2C19_inhibitor
CYP2C19_inhibitor
-
CYP2D6_substrate
CYP2D6_substrate
-
CYP2D6_inhibitor
CYP2D6_inhibitor
-
CYP3A4_substrate
CYP3A4_substrate
-
CYP3A4_inhibitor
CYP3A4_inhibitor
-
UGT1A1_substrate
UGT1A1_substrate
-
UGT1A3_substrate
UGT1A3_substrate
-
UGT1A4_substrate
UGT1A4_substrate
-
UGT1A6_substrate
UGT1A6_substrate
-
UGT1A9_substrate
UGT1A9_substrate
-
Ames_test
Ames_test
0.0
druglikeness.valid
micronucleus_test
micronucleus_test
-
chromosomal_aberration
chromosomal_aberration
无
druglikeness.valid
DNA_damage
DNA_damage
-
carcinogenicity
carcinogenicity
-
LD50_oral
LD50_oral
-
LD50_iv
LD50_iv
-
hepatotoxicity
hepatotoxicity
-
cardiotoxicity
cardiotoxicity
-
nephrotoxicity
nephrotoxicity
-
neurotoxicity
neurotoxicity
-
hERG_inhibition
hERG_inhibition
否
druglikeness.valid
Pgp_substrate
Pgp_substrate
-
Pgp_inhibitor
Pgp_inhibitor
-
BCRP_substrate
BCRP_substrate
-
BCRP_inhibitor
BCRP_inhibitor
-
OATP1B1_substrate
OATP1B1_substrate
-
OATP1B1_inhibitor
OATP1B1_inhibitor
-
OATP1B3_substrate
OATP1B3_substrate
-
OATP1B3_inhibitor
OATP1B3_inhibitor
-
drug_induced_liver_injury
drug_induced_liver_injury
-
QT_prolongation
QT_prolongation
-
skin_sensitization
skin_sensitization
-
respiratory_toxicity
respiratory_toxicity
-
reproductive_toxicity
reproductive_toxicity
-
Peff
Peff
2.9588
druglikeness.valid
Syn_Accessibility
Syn_Accessibility
4.3865
druglikeness.valid
MRTD
MRTD
否
druglikeness.valid
Skin_Sens
Skin_Sens
否
druglikeness.valid
Resp_Sens
Resp_Sens
否
druglikeness.valid
Photo_tox
Photo_tox
无
druglikeness.valid
Ser_ALK
Ser_ALK
否
druglikeness.valid
Ser_GGT
Ser_GGT
否
druglikeness.valid
Ser_LDH
Ser_LDH
-
Ser_AST
Ser_AST
否
druglikeness.valid
Ser_ALT
Ser_ALT
否
druglikeness.valid
druglikeness.quickNavigation
Related Diseases
结肠炎
Colitis
Corresponding Targets:
类风湿关节炎
Rheumatoid arthritis
Corresponding Targets:
肝纤维化
Liver fibrosis
Corresponding Targets:
急性髓系白血病
Acute Myeloid Leukemia
Corresponding Targets:
神经病理性疼痛
Neuropathic pain
Corresponding Targets:
Plant Sources
相关化合物

Goniodiol 8-acetate
Goniodiol 8-acetate
CAS号:144429-71-0
分子式:C15H16O5
分子量:276.2880

伏波酯
Phorbol-12-Myristate-13-Acetate
CAS号:16561-29-8
分子式:C36H56O8
分子量:616.8360

12-O-Tiglylphorbol-13 -isobutyrate
12-O-Tiglylphorbol-13 -isobutyrate
CAS号:92214-54-5
分子式:C29H40O8
分子量:516.6310

4'-去甲基表鬼臼毒素
4'-Demethylepipodophyllotoxin
CAS号:6559-91-7
分子式:C21H20O8
分子量:400.3830

别欧前胡素
Alloimperatorin
CAS号:642-05-7
分子式:C16H14O4
分子量:270.2840

百两金素A
Ardisiacrispin A
CAS号:23643-61-0
分子式:C52H84O22
分子量:1061.2200